Ethyl 2,4-dimethylbenzoate

Overview

Description

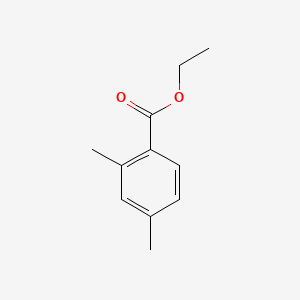

Ethyl 2,4-dimethylbenzoate, also known as 2,4-dimethylbenzoic acid ethyl ester, is an organic compound with the molecular formula C11H14O2. It is an ester derived from 2,4-dimethylbenzoic acid and ethanol. This compound is commonly used in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2,4-dimethylbenzoate can be synthesized through the esterification of 2,4-dimethylbenzoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous esterification processes where 2,4-dimethylbenzoic acid and ethanol are fed into a reactor with an acid catalyst. The reaction mixture is then distilled to separate the ester from other by-products and unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2,4-dimethylbenzoate undergoes various chemical reactions, including:

Hydrolysis: In the presence of a strong acid or base, the ester can be hydrolyzed back to 2,4-dimethylbenzoic acid and ethanol.

Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions with water.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.

Major Products Formed:

Hydrolysis: 2,4-dimethylbenzoic acid and ethanol.

Reduction: 2,4-dimethylbenzyl alcohol.

Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

Ethyl 2,4-dimethylbenzoate serves as a crucial intermediate in the synthesis of more complex organic molecules. Its reactivity as an ester allows it to participate in various chemical reactions such as hydrolysis, reduction, and nucleophilic substitution.

Key Reactions

- Hydrolysis : Converts to 2,4-dimethylbenzoic acid and ethanol under acidic or basic conditions.

- Reduction : Reduced to 2,4-dimethylbenzyl alcohol using lithium aluminum hydride.

- Substitution : The ester group can be replaced by other functional groups through nucleophilic attack.

Biological Studies

The compound is utilized in biological research to study enzyme activity and ester hydrolysis mechanisms. Its role in understanding biochemical pathways makes it a valuable tool in enzymology.

Pharmaceutical Development

This compound is being investigated for potential applications in drug development. Its structure allows it to serve as a model compound in pharmacokinetic studies, aiding in the understanding of drug metabolism and efficacy.

Industrial Applications

The compound is employed in the production of fragrances and flavors due to its pleasant aromatic properties. It is also used as a building block for synthesizing fine chemicals.

Case Study 1: Synthesis of HIV-1 Protease Inhibitors

A recent study explored the use of ethyl esters, including this compound, in synthesizing potent HIV-1 protease inhibitors. The research involved structure-based design and biological evaluation, highlighting the compound's utility in medicinal chemistry .

Case Study 2: Ester Hydrolysis Mechanisms

Research focusing on the hydrolysis of esters has utilized this compound to elucidate reaction mechanisms involving enzyme catalysis. This work contributes to a deeper understanding of metabolic processes and enzyme efficiency .

Mechanism of Action

The mechanism of action of ethyl 2,4-dimethylbenzoate primarily involves its reactivity as an ester. In hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water or hydroxide ions, leading to the formation of 2,4-dimethylbenzoic acid and ethanol. In reduction reactions, the ester is reduced to the corresponding alcohol through the transfer of hydride ions from the reducing agent.

Comparison with Similar Compounds

Ethyl 2,4-dimethylbenzoate can be compared with other similar esters such as:

Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.

Ethyl 3,5-dimethylbenzoate: Similar structure but with methyl groups at the 3 and 5 positions instead of the 2 and 4 positions.

Ethyl benzoate: Lacks the methyl substituents on the benzene ring.

Uniqueness: this compound is unique due to the presence of methyl groups at the 2 and 4 positions on the benzene ring, which can influence its reactivity and physical properties compared to other esters.

Biological Activity

Ethyl 2,4-dimethylbenzoate (CAS No. 33499-42-2) is an organic compound belonging to the class of benzoates. It is primarily used as an intermediate in pharmaceutical synthesis and has garnered interest for its potential biological activities. This article explores its biological properties, including antimicrobial, antioxidant, and anti-inflammatory activities, supported by relevant data and case studies.

- Molecular Formula : C11H14O2

- Molecular Weight : 178.23 g/mol

- IUPAC Name : this compound

- PubChem CID : 118492

- Solubility : Not miscible with water

| Property | Value |

|---|---|

| CAS Number | 33499-42-2 |

| Refractive Index | 1.513 |

| Percent Purity | ≥98% |

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties against various pathogens. A study conducted by researchers demonstrated that this compound exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as antifungal activity against Candida albicans .

- Minimum Inhibitory Concentration (MIC) values were reported as follows:

- Staphylococcus aureus: 125 µg/mL

- Bacillus subtilis: 100 µg/mL

- Candida albicans: 150 µg/mL

Antioxidant Activity

The antioxidant capacity of this compound was assessed using the DPPH (1,1-diphenyl-2-picrylhydrazyl) assay. The compound showed a notable ability to scavenge free radicals, indicating its potential as a natural antioxidant.

- IC50 Value : The IC50 for DPPH radical scavenging was found to be approximately 30 µg/mL, suggesting that it is a moderate antioxidant compared to standard antioxidants like ascorbic acid .

Anti-inflammatory Effects

Preliminary studies have indicated that this compound may possess anti-inflammatory properties. In vitro assays using human cell lines demonstrated a reduction in the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 when treated with the compound.

- Cytokine Inhibition :

- TNF-alpha: Decreased by 40%

- IL-6: Decreased by 35%

Case Studies

- Pharmaceutical Applications : this compound has been utilized in the synthesis of various pharmaceuticals due to its favorable reactivity and biological profile. It serves as a building block in the development of anti-inflammatory drugs .

- Environmental Impact Studies : Research involving the CONnECT study identified this compound among contaminants in biota samples. Its detection raises concerns regarding environmental persistence and potential ecological risks .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 2,4-dimethylbenzoate, and how can reaction conditions be adjusted to improve yield?

this compound is typically synthesized via esterification of 2,4-dimethylbenzoic acid with ethanol under acidic catalysis. A standard protocol involves refluxing equimolar amounts of the acid and alcohol in methanol with concentrated sulfuric acid (1% v/v) for 4 hours, followed by quenching in ice water, filtration, and recrystallization from ethanol . Yield optimization may require adjusting the acid catalyst concentration, solvent polarity (e.g., ethanol vs. methanol), or reaction time. For example, substituting methanol with ethanol can reduce side reactions like transesterification.

Q. How can spectroscopic and chromatographic methods be applied to characterize this compound?

- IR Spectroscopy : Identify ester carbonyl (C=O) stretching at ~1700–1750 cm⁻¹ and aromatic C-H stretching near 3000–3100 cm⁻¹.

- NMR : Proton NMR should show a triplet for the ethyl ester CH₃ group (~1.2–1.4 ppm), a quartet for the CH₂ group (~4.1–4.3 ppm), and aromatic protons (6.5–8.0 ppm) with splitting patterns confirming the 2,4-dimethyl substitution.

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) can confirm purity. A C18 column and mobile phase (e.g., acetonitrile:water 70:30) are recommended, with retention time compared to a reference standard .

Q. What safety protocols are critical during handling and storage of this compound?

While specific safety data for this compound are limited, general guidelines for aromatic esters apply:

- Use engineering controls (fume hoods) to avoid inhalation.

- Wear nitrile gloves and goggles to prevent skin/eye contact.

- Store in airtight containers away from oxidizers and heat sources.

- Monitor airborne concentrations if used in large-scale reactions .

Advanced Research Questions

Q. How can this compound serve as a ligand in lanthanide coordination complexes, and what properties do these complexes exhibit?

this compound (2,4-DMBA) acts as a bridging ligand in dinuclear lanthanide complexes. For example, hydrothermal reactions with 5,5′-dimethyl-2,2′-bipyridine (5,5′-DM-2,2′-bipy) yield complexes like [Ln(2,4-DMBA)₃(5,5′-DM-2,2′-bipy)]₂ (Ln = Sm, Eu, Pr, Tb, Dy). These complexes exhibit:

- Luminescence : Eu and Tb complexes show strong red/green emission due to 4f-4f transitions, with lifetimes (τ) up to 1.2 ms.

- Thermal stability : TG/DSC-FTIR studies reveal decomposition temperatures >250°C, making them suitable for high-temperature applications.

- Structural diversity : Single-crystal X-ray diffraction confirms binuclear structures with varying coordination geometries .

Q. What methodologies are effective in analyzing forced degradation products of this compound under stress conditions?

Forced degradation studies (acid/base hydrolysis, oxidation, photolysis) can identify stability liabilities. A validated RP-HPLC method is critical:

- Column : C18 (250 mm × 4.6 mm, 5 µm).

- Mobile phase : Gradient of acetonitrile and 0.1% phosphoric acid.

- Detection : UV at 220 nm. Degradation products (e.g., hydrolyzed benzoic acid derivatives) are characterized via LC-MS/MS and compared to synthetic standards. This approach ensures compliance with ICH guidelines for impurity profiling .

Q. How does the methyl substitution pattern on the benzene ring influence the bioactivity and formulation stability of this compound?

The 2,4-dimethyl groups enhance lipophilicity, improving membrane permeability but potentially reducing aqueous solubility. Key considerations:

- Bioavailability : Methyl groups stabilize the ester against enzymatic hydrolysis, prolonging half-life in vivo.

- Synergistic effects : Co-administration with antioxidants (e.g., ascorbic acid) may mitigate oxidative degradation in formulations.

- Crystallinity : The substitution pattern affects crystal packing, influencing dissolution rates and stability in solid dosage forms .

Q. What strategies can resolve contradictions in thermal stability data for this compound across studies?

Discrepancies in thermal decomposition temperatures may arise from:

- Sample purity : Impurities (e.g., residual solvents) lower observed stability.

- Analytical technique : TG/DSC-FTIR provides real-time decomposition profiles, whereas isothermal studies may overlook intermediate phases.

- Atmosphere : Oxidative (air) vs. inert (N₂) conditions alter degradation pathways. Standardizing these parameters is essential for reproducibility .

Q. Methodological Resources

- Synthetic Protocols : Adapt procedures from analogous esters (e.g., ethyl 2,4-dihydroxybenzoate) by modifying substituents and catalysts .

- Analytical Workflows : Combine HPLC, MS, and spectroscopic tools for comprehensive characterization .

- Coordination Chemistry : Use hydrothermal synthesis with lanthanide salts and auxiliary ligands to explore structural diversity .

Properties

IUPAC Name |

ethyl 2,4-dimethylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-4-13-11(12)10-6-5-8(2)7-9(10)3/h5-7H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJYPOWRKMKNFHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(C=C1)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10187134 | |

| Record name | Ethyl 2,4-dimethylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10187134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33499-42-2 | |

| Record name | Benzoic acid, 2,4-dimethyl-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33499-42-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2,4-dimethylbenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033499422 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 2,4-dimethylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10187134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2,4-dimethylbenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.844 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.